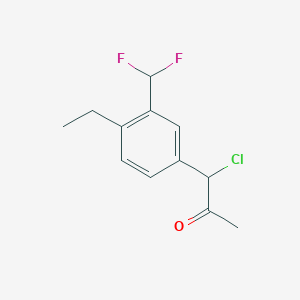
1-Chloro-1-(3-(difluoromethyl)-4-ethylphenyl)propan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloro-1-(3-(difluoromethyl)-4-ethylphenyl)propan-2-one is an organic compound characterized by the presence of a chloro group, a difluoromethyl group, and an ethyl group attached to a phenyl ring
準備方法
The synthesis of 1-Chloro-1-(3-(difluoromethyl)-4-ethylphenyl)propan-2-one can be achieved through several synthetic routes. One common method involves the reaction of 3-(difluoromethyl)-4-ethylbenzaldehyde with chloroacetone in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure consistent quality and yield.
化学反応の分析
1-Chloro-1-(3-(difluoromethyl)-4-ethylphenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reagents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom, forming new derivatives.
Addition: The compound can participate in addition reactions with electrophiles, leading to the formation of various adducts.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes.
科学的研究の応用
1-Chloro-1-(3-(difluoromethyl)-4-ethylphenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 1-Chloro-1-(3-(difluoromethyl)-4-ethylphenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and DNA. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes, contributing to its biological effects.
類似化合物との比較
1-Chloro-1-(3-(difluoromethyl)-4-ethylphenyl)propan-2-one can be compared with similar compounds such as:
1-Chloro-1-(3-(difluoromethyl)-4-nitrophenyl)propan-2-one: This compound has a nitro group instead of an ethyl group, which can significantly alter its chemical reactivity and biological activity.
1-Chloro-1-(3-(difluoromethyl)-4-ethoxyphenyl)propan-2-one: The presence of an ethoxy group can influence the compound’s solubility and interaction with biological targets.
1-Chloro-1-(3-(difluoromethyl)-4-(methylthio)phenyl)propan-2-one: The methylthio group introduces sulfur into the structure, potentially affecting its chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological characteristics compared to its analogs.
特性
分子式 |
C12H13ClF2O |
|---|---|
分子量 |
246.68 g/mol |
IUPAC名 |
1-chloro-1-[3-(difluoromethyl)-4-ethylphenyl]propan-2-one |
InChI |
InChI=1S/C12H13ClF2O/c1-3-8-4-5-9(11(13)7(2)16)6-10(8)12(14)15/h4-6,11-12H,3H2,1-2H3 |
InChIキー |
UUTCXHVGPHSCCF-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C=C(C=C1)C(C(=O)C)Cl)C(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















